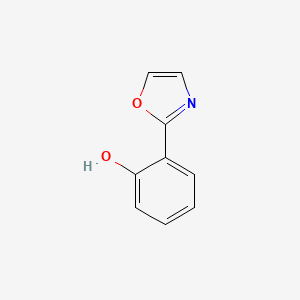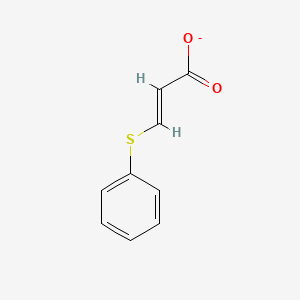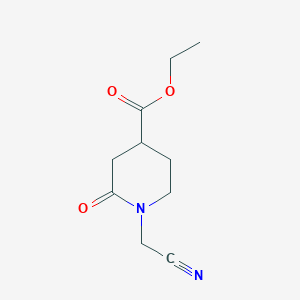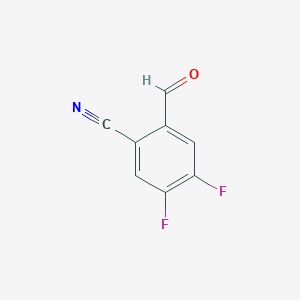
Phenol, 2-(2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(2-oxazolyl)-, also known by its chemical formula C9H7NO2, is a compound that features a phenol group attached to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-oxazolyl)- typically involves the reaction of 2-aminophenol with an appropriate aldehyde under specific conditions. One method involves the use of potassium ferrocyanide as a catalyst, with the reaction carried out under solvent-free conditions using a mortar and pestle . Another approach involves the use of nucleophilic aromatic substitution reactions, where an aryl halide undergoes substitution with a nucleophile to form the desired phenol derivative .
Industrial Production Methods
Industrial production methods for Phenol, 2-(2-oxazolyl)- are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Reduction of phenols typically involves reagents like sodium borohydride to form hydroquinones.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting quinones back to hydroquinones.
Substitution: Dilute nitric acid (HNO3) for nitration and bromine water for bromination are commonly used reagents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol
Scientific Research Applications
Phenol, 2-(2-oxazolyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-(2-oxazolyl)- involves its interaction with biological molecules through its phenolic and oxazole moieties. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Phenol, 2-(2-oxazolyl)- can be compared with other similar compounds such as:
Benzoxazoles: These compounds also contain an oxazole ring fused with a benzene ring and are known for their biological activities.
Oxazolines: These derivatives are used in pharmaceuticals for their ability to modulate blood sugar levels and act as stabilizers.
Uniqueness
What sets Phenol, 2-(2-oxazolyl)- apart is its specific combination of a phenol group with an oxazole ring, which imparts unique chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in drug discovery and materials science .
Properties
CAS No. |
109604-76-4 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H |
InChI Key |
OKJDRGLFCIXKST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)


![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)



![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)

